

(4,5-Dichloro-1,2-phenylene)dimethanol

molecular structure and formula

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Compound of Interest

Compound Name: (4,5-Dichloro-1,2-phenylene)dimethanol

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Technical Guide: (4,5-Dichloro-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure, formula, and known properties of **(4,5-Dichloro-1,2-phenylene)dimethanol**. The information is compiled from publicly available chemical databases. It is important to note that detailed experimental protocols for the synthesis of this specific compound and its applications in biological or drug discovery contexts are not extensively documented in readily accessible scientific literature. This document serves as a foundational data sheet for researchers interested in this molecule.

Chemical Identity and Molecular Structure

(4,5-Dichloro-1,2-phenylene)dimethanol is a chlorinated aromatic diol. Its structure consists of a benzene ring substituted with two chlorine atoms at the 4 and 5 positions and two hydroxymethyl (-CH₂OH) groups at the 1 and 2 positions.

Molecular Formula: C₈H₈Cl₂O₂[1][2]

IUPAC Name: [4,5-dichloro-2-(hydroxymethyl)phenyl]methanol[1][2]

CAS Number: 24006-92-6[1]

Synonyms: 4,5-Dichloro-1,2-benzenedimethanol[1]

The molecular structure of **(4,5-Dichloro-1,2-phenylene)dimethanol** is visualized in the diagram below.

Figure 1: 2D Molecular Structure of **(4,5-Dichloro-1,2-phenylene)dimethanol**

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of **(4,5-Dichloro-1,2-phenylene)dimethanol**.

Property	Value	Source
Molecular Weight	207.05 g/mol	[1]
Exact Mass	205.9901349 Da	[1]
Melting Point	137-139 °C	[3]
XLogP3-AA (Computed)	1.4	[1]
Hydrogen Bond Donor Count (Computed)	2	[1]
Hydrogen Bond Acceptor Count (Computed)	2	[1]
Rotatable Bond Count (Computed)	2	[1]

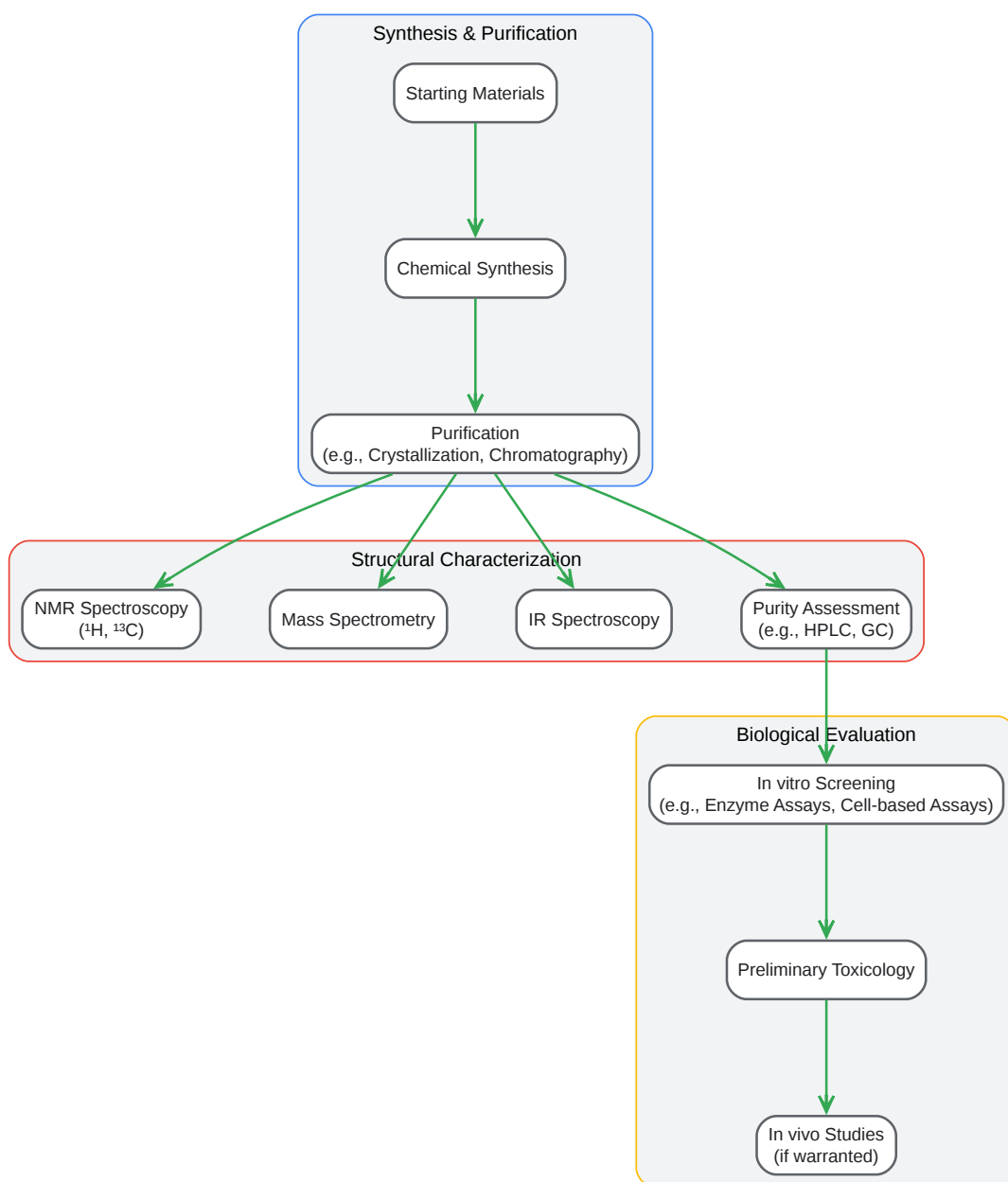
Experimental Data and Protocols

A comprehensive search of scientific databases and literature did not yield detailed, peer-reviewed experimental protocols for the synthesis of **(4,5-Dichloro-1,2-phenylene)dimethanol**. While general methods for the synthesis of substituted benzene dimethanols exist, a specific and validated procedure for this particular molecule is not readily available.

Furthermore, there is no significant information in the public domain regarding the use of this compound in signaling pathway research, drug development, or other biological applications. Therefore, diagrams for signaling pathways or experimental workflows involving this molecule cannot be provided.

Logical Relationships

Due to the absence of documented experimental workflows or biological pathways involving **(4,5-Dichloro-1,2-phenylene)dimethanol**, a logical relationship diagram is presented below to outline a general workflow for the characterization of a novel chemical entity, which would be applicable should this compound be synthesized for research purposes.



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Figure 2: General workflow for the synthesis and evaluation of a chemical compound.

Conclusion

(4,5-Dichloro-1,2-phenylene)dimethanol is a defined chemical entity with known basic physicochemical properties. However, its role and application in scientific research, particularly in drug development, remain largely unexplored in publicly accessible literature. This guide provides the foundational data available for this compound, highlighting the need for further research to elucidate its synthetic pathways and potential biological activity. Researchers interested in this molecule would likely need to develop and validate their own synthetic and analytical methods.

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References

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